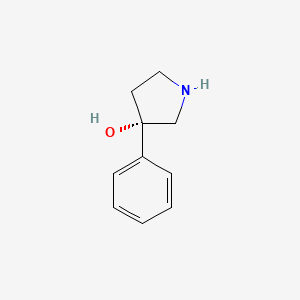

(-)-3-Phenylpyrrolidin-3-ol

Description

BenchChem offers high-quality (-)-3-Phenylpyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-3-Phenylpyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-phenylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQYBBFSDHKQJV-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@]1(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dissecting the Scaffold: A Comparative Analysis of (-)-3-Phenylpyrrolidin-3-ol and 3-Phenylpyrrolidine

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure provides an excellent framework for exploring chemical space to achieve potent and selective biological activity.[1][2] This guide provides a detailed technical comparison between two closely related but functionally distinct pyrrolidine-based building blocks: the parent scaffold, 3-phenylpyrrolidine, and its chiral, hydroxylated derivative, (-)-3-phenylpyrrolidin-3-ol. We will dissect their structural nuances, compare their physicochemical properties, outline divergent synthetic strategies, and, most critically, analyze how these differences translate into distinct applications and considerations within drug discovery and development programs. This analysis is intended to equip researchers, chemists, and pharmacologists with the foundational knowledge to strategically select the appropriate scaffold for their specific therapeutic targets.

Core Structural and Stereochemical Distinctions

At first glance, the two molecules appear highly similar, sharing a common 3-phenylpyrrolidine core. However, the presence of a single functional group and a specific stereochemical designation in (-)-3-phenylpyrrolidin-3-ol creates a cascade of differences that profoundly impact its utility.

-

3-Phenylpyrrolidine: This molecule consists of a saturated five-membered pyrrolidine ring with a phenyl group at the C3 position. The C3 carbon is a chiral center. Unless a specific enantiomer (e.g., (S)- or (R)-3-phenylpyrrolidine) is specified, the term typically refers to the racemic mixture, a 1:1 ratio of both enantiomers. It possesses a secondary amine, which acts as a hydrogen bond acceptor.[3]

-

(-)-3-Phenylpyrrolidin-3-ol: This derivative features two critical modifications at the C3 position: a phenyl group and a hydroxyl (-OH) group. This makes the C3 carbon a tertiary alcohol and a chiral center. The (-) prefix, denoting levorotatory optical activity, explicitly defines it as a single, purified enantiomer. The addition of the hydroxyl group introduces a crucial hydrogen bond donor and a second hydrogen bond acceptor site, fundamentally altering its potential interactions with biological macromolecules.

These core differences are visualized below.

Sources

A Technical Guide to the Biological Significance of (-)-3-Phenylpyrrolidin-3-ol

Foreword: Unveiling the Potential of a Chiral Scaffold

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of medicinal chemistry, this guide offers an in-depth exploration of the (-)-3-Phenylpyrrolidin-3-ol enantiomer. This seemingly simple chiral molecule represents a cornerstone in the synthesis of a diverse array of biologically active compounds. Its rigid, three-dimensional structure provides a valuable scaffold for the precise orientation of pharmacophoric elements, a critical factor in achieving target specificity and efficacy. This document moves beyond a mere recitation of facts, aiming to provide a causal understanding of why this particular enantiomer is a subject of interest and how its stereochemistry dictates its biological potential. Every piece of data and every protocol is presented with the intent of fostering a deeper, more intuitive grasp of the subject matter, empowering you to leverage this versatile building block in your own research endeavors.

The Strategic Importance of (-)-3-Phenylpyrrolidin-3-ol in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of a phenyl group and a hydroxyl moiety at the C3 position creates a chiral center, giving rise to two enantiomers: (+) and (-)-3-Phenylpyrrolidin-3-ol. The spatial arrangement of these groups is paramount, as biological systems are inherently chiral. The specific interactions between a small molecule and its biological target are often highly dependent on the three-dimensional fit, much like a key in a lock. Consequently, different enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[2]

The (-)-3-Phenylpyrrolidin-3-ol enantiomer, in particular, has emerged as a valuable chiral precursor in the synthesis of compounds targeting the central nervous system (CNS) and in the development of agents with anti-inflammatory and analgesic properties. Its utility lies in its ability to serve as a rigid scaffold to which various functional groups can be appended, allowing for the systematic exploration of structure-activity relationships (SAR).

Enantioselective Synthesis: Crafting the Desired Chirality

The biological importance of a single enantiomer necessitates robust and efficient methods for its stereoselective synthesis. While various approaches to pyrrolidine synthesis exist, enantioselective methods are crucial for obtaining optically pure (-)-3-Phenylpyrrolidin-3-ol.

A common strategy involves the asymmetric reduction of a prochiral precursor, such as a pyrrolidinone. This can be achieved using chiral reducing agents or catalysts. Another approach is the use of chiral pool synthesis, starting from readily available chiral molecules like amino acids.

Illustrative Synthetic Workflow:

The following diagram outlines a conceptual workflow for the enantioselective synthesis of (-)-3-Phenylpyrrolidin-3-ol, highlighting key stages of stereocontrol.

Caption: Conceptual workflow for the enantioselective synthesis of (-)-3-Phenylpyrrolidin-3-ol.

Biological Activity Profile: A Focus on Derivatives

While direct studies on the biological activity of (-)-3-Phenylpyrrolidin-3-ol are limited, a significant body of research on its derivatives underscores the pharmacological potential conferred by this chiral scaffold. The primary areas of investigation include anti-inflammatory, analgesic, and CNS-related activities.

Anti-inflammatory and Analgesic Properties

Research into chiral arylpyrrolidinols has demonstrated that stereochemistry plays a critical role in their antinociceptive and anti-inflammatory effects. A study by Collina et al. (2005) on a series of N-substituted 2-arylpyrrolidin-3-ols revealed that the biological activity is highly dependent on the absolute configuration of the chiral centers.[3]

In the formalin test, a model of tonic pain, the (2R,3S) enantiomer of the N-substituted phenylpyrrolidinol derivatives was identified as the eutomer, or the more active enantiomer.[3] This highlights the importance of the specific spatial arrangement of the phenyl and hydroxyl groups on the pyrrolidine ring for achieving the desired biological effect. The antinociceptive effect observed in the late phase of the formalin test suggests an anti-inflammatory mechanism of action.[3]

Derivatives of the broader 3-phenylpyrrolidine scaffold have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). For instance, a study on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, which shares the 3-phenylpyrrolidine core, demonstrated inhibitory activity against both COX-1 and COX-2, as well as 5-LOX.[4]

Table 1: In Vitro Inhibitory Activity of a 3-Phenylpyrrolidine Derivative [4]

| Enzyme | IC50 (µg/mL) |

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

These findings suggest that the 3-phenylpyrrolidin-3-ol scaffold can serve as a template for the design of novel anti-inflammatory and analgesic agents. The chirality at the C3 position is a key determinant of this activity, and the (-)-enantiomer is a crucial starting point for the synthesis of potent and selective inhibitors.

Central Nervous System (CNS) Applications

The 3-phenylpyrrolidine scaffold is also a key feature in compounds designed to act on the central nervous system. The rigid conformation of the pyrrolidine ring allows for the precise positioning of substituents to interact with specific receptors and enzymes in the brain.

For example, derivatives of 3-phenylpyrrolidine have been investigated as anticonvulsant agents.[5] The biological activity of these compounds is strongly influenced by the stereochemistry at the chiral centers and the nature of the appended pharmacophoric groups.[6]

Furthermore, the pyrrolidine ring is a component of nootropic agents, which are substances that may improve cognitive function.[6] The development of water-soluble derivatives of the racetam family, which contains a pyrrolidin-2-one fragment, highlights the ongoing efforts to optimize the physicochemical properties of these CNS-active compounds for better therapeutic application.[6]

Experimental Protocols

To facilitate further research in this area, this section provides detailed, self-validating experimental protocols for the synthesis and biological evaluation of chiral 3-phenylpyrrolidinol derivatives.

General Procedure for the Synthesis of N-Substituted 3-Phenylpyrrolidine-3-ol Derivatives

This protocol is adapted from the general principles of pyrrolidine synthesis and modification.

-

N-Protection of (-)-3-Phenylpyrrolidin-3-ol:

-

Dissolve (-)-3-Phenylpyrrolidin-3-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 equivalents).

-

Slowly add the desired protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) (1.1 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica gel.

-

-

Alkylation/Acylation of the N-Protected Intermediate:

-

To a solution of the N-protected (-)-3-Phenylpyrrolidin-3-ol in a suitable solvent, add the desired electrophile (e.g., an alkyl halide or acyl chloride) in the presence of a suitable base.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup and extract the product.

-

Purify the final N-substituted derivative by column chromatography.

-

In Vivo Evaluation of Antinociceptive Activity: The Formalin Test

This protocol is based on the methodology described by Collina et al. (2005) for assessing pain in animal models.[3]

-

Animal Acclimatization:

-

House male Swiss mice (20-25 g) in a controlled environment (22 ± 1 °C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

-

Drug Administration:

-

Dissolve the test compound (e.g., a derivative of (-)-3-Phenylpyrrolidin-3-ol) in a suitable vehicle (e.g., saline containing a small amount of Tween 80).

-

Administer the compound intraperitoneally (i.p.) at the desired dose (e.g., 10 mg/kg) 30 minutes before the formalin injection.

-

A control group should receive the vehicle only.

-

-

Induction of Nociception:

-

Inject 20 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw of the mouse.

-

-

Observation and Scoring:

-

Immediately after the formalin injection, place the mouse in a transparent observation chamber.

-

Record the time the animal spends licking the injected paw during the first 5 minutes (early phase, neurogenic pain) and from 15 to 30 minutes after the injection (late phase, inflammatory pain).

-

-

Data Analysis:

-

Calculate the mean licking time for each group.

-

Determine the percentage of inhibition of nociceptive behavior compared to the control group.

-

Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by a post-hoc test).

-

Diagram of the Formalin Test Workflow:

Caption: Workflow for the in vivo evaluation of antinociceptive activity using the formalin test.

Conclusion and Future Perspectives

(-)-3-Phenylpyrrolidin-3-ol is a chiral building block of significant interest in medicinal chemistry. While its intrinsic biological activity is not extensively documented, its utility as a scaffold for the synthesis of potent and stereoselective anti-inflammatory, analgesic, and CNS-active agents is well-established. The crucial role of its stereochemistry in dictating the pharmacological profile of its derivatives underscores the importance of enantioselective synthesis in modern drug discovery.

Future research should aim to further elucidate the specific biological targets of compounds derived from this scaffold. A deeper understanding of the molecular mechanisms underlying their activity will enable the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of novel synthetic methodologies for accessing enantiomerically pure (-)-3-Phenylpyrrolidin-3-ol and its analogues will undoubtedly fuel further advancements in this exciting field.

References

-

Panico, A. M., et al. (2006). "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology. Inflammation Research, 55(9), 377-383. [Link]

-

Collina, S., et al. (2005). Chiral arylpyrrolidinols: preparation and biological profile. Bioorganic & Medicinal Chemistry, 13(9), 3117-3126. [Link]

-

Khan, A., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 27(21), 7545. [Link]

- Góra, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(23), 7176.

-

Azam, M. A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 633-649. [Link]

-

Akhtar, M. J., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 27(6), 1988. [Link]

-

Chen, C. H., et al. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. PLoS One, 18(5), e0286378. [Link]

-

Zhang, Q., & Xu, J. (2025). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Synfacts, 21(08), 767-767. [Link]

-

Singh, B., et al. (2014). Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product. European Journal of Medicinal Chemistry, 81, 316-324. [Link]

-

Tyurenkov, I. N., et al. (2022). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Pharmaceuticals, 15(11), 1358. [Link]

-

Osipov, A. S., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4983. [Link]

-

Sharma, R., et al. (2023). Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity. Molecules, 28(9), 3899. [Link]

-

Khan, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(22), 7954. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

-

Lu, Z., et al. (2019). Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 29(16), 2151-2156. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral arylpyrrolidinols: preparation and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Whitepaper: Patent Landscape & Process Chemistry of 3-Phenylpyrrolidin-3-ol Intermediates

[1]

Executive Summary

The 3-phenylpyrrolidin-3-ol moiety (CAS: 49798-31-4) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in the quaternary carbon center at the C3 position , which rigidly orients the phenyl ring and the hydroxyl group in a specific spatial vector. This conformational restriction is critical for high-affinity binding in G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs) and opioid receptors , as well as enzymatic targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[1]

Unlike its non-hydroxylated counterpart (3-phenylpyrrolidine), the 3-ol derivative offers a hydrogen-bond donor/acceptor site (the -OH group) adjacent to a lipophilic anchor (the phenyl ring), mimicking the pharmacophore of transition states in metabolic pathways.[1]

Chemical Architecture & Pharmacophore Analysis[1][2][3]

Structural Significance

The core structure consists of a five-membered nitrogen heterocycle with simultaneous phenyl and hydroxyl substitution at the 3-position.

-

Quaternary Center: Prevents metabolic oxidation at the C3 position and locks the phenyl group into an equatorial-like or axial-like conformation depending on N-substitution.[1]

-

Chirality: The C3 carbon is stereogenic. Biological activity is often restricted to a single enantiomer (typically (S) or (R) depending on the target protein), necessitating chiral resolution or asymmetric synthesis.[1]

Pharmacophore Mapping

In 11β-HSD1 inhibitors , the 3-phenylpyrrolidin-3-ol acts as the lipophilic core that fits into the steroid-binding pocket, with the hydroxyl group interacting with the catalytic triad (Ser-Tyr-Lys).[1] In muscarinic antagonists , the quaternary center mimics the steric bulk of acetylcholine analogs, blocking receptor activation.

Patent Landscape Analysis

The intellectual property landscape for this intermediate is fragmented across three primary therapeutic vectors.

Therapeutic Vectors & Key Assignees[1][2]

| Therapeutic Area | Key Patent Assignees | Mechanism of Action | Patent Examples |

| Metabolic Disease | Incyte, Merck, Boehringer Ingelheim | 11β-HSD1 Inhibition: Treatment of Type 2 Diabetes and Obesity.[1][2] | US7304081B2, US9278954B2 |

| Analgesia | Estève, Grunenthal | Mu-Opioid/NRI: Structural analogs of Tramadol/Viminol.[2] | US20150051253A1 |

| Respiratory | Almirall, GlaxoSmithKline | mAChR Antagonism: Bronchodilators for COPD/Asthma.[2] | WO2005110992A1 |

Freedom to Operate (FTO)[1]

-

Status: The core scaffold itself (unsubstituted nitrogen) is largely off-patent as a chemical entity.[1]

-

Choke Points: IP protection currently focuses on:

-

N-Substitution: Novel linkers attached to the pyrrolidine nitrogen (e.g., biaryl amides, urea linkages).

-

Crystal Forms: Polymorphs of specific salts (e.g., tartrate or tosylate salts of the resolved enantiomers).

-

Process Patents: Asymmetric synthetic routes that avoid expensive chiral chromatography.

-

Process Chemistry: Synthetic Protocols

The synthesis of 3-phenylpyrrolidin-3-ol presents a classic challenge in quaternary center formation.[1] The industrial standard relies on Grignard addition, though safety concerns regarding exotherms require strict control.

Primary Synthetic Route: Grignard Addition

This route uses N-protected 3-pyrrolidinone.[1] The choice of protecting group (Boc vs. Benzyl) dictates the downstream workup.

Protocol 1: Grignard Addition to N-Benzyl-3-pyrrolidinone

-

Reagents: N-Benzyl-3-pyrrolidinone (1.0 eq), Phenylmagnesium Bromide (PhMgBr, 1.2 eq, 3.0 M in Et2O), Anhydrous THF.

-

Setup: Flame-dried 3-neck flask, N2 atmosphere, cryo-cooling (-78°C).

-

Procedure:

-

Dissolve N-benzyl-3-pyrrolidinone in THF. Cool to -78°C.[1]

-

Add PhMgBr dropwise over 60 minutes. Critical: Maintain internal temp < -65°C to prevent enolization side reactions.

-

Allow to warm to 0°C over 4 hours.

-

Quench: Inverse quench into saturated NH4Cl solution at 0°C to manage magnesium salt precipitation.

-

-

Workup: Extract with EtOAc, dry over MgSO4, concentrate.

-

Deprotection (if required): Hydrogenolysis (H2, Pd/C, MeOH) removes the benzyl group to yield the free amine.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing this intermediate, highlighting the divergence between racemic and asymmetric approaches.

Figure 1: Synthetic workflow for the production of high-purity 3-phenylpyrrolidin-3-ol intermediates.

Alternative Route: Reformatsky Reaction

For substrates sensitive to the strong basicity of Grignard reagents, the Reformatsky reaction (Zinc enolate of alpha-bromoesters) offers a milder alternative, though it typically yields a beta-hydroxy ester which requires further modification to reach the pyrrolidine core.

Strategic Recommendations for Development

Stereochemical Control

Since the biological activity is usually enantiospecific, early-stage development must decide between:

-

Classical Resolution: Crystallization with chiral acids (e.g., dibenzoyl-L-tartaric acid).[1] This is cost-effective for large batches but limited to 50% yield max.[1]

-

Asymmetric Synthesis: Using chiral ligands during the Grignard addition (e.g., TADDOL derivatives) is chemically elegant but often cost-prohibitive for generic manufacturing.[1] Recommendation: Stick to Classical Resolution for initial scale-up; switch to Simulated Moving Bed (SMB) chromatography for commercial manufacturing if margins allow.[1]

Impurity Management

Common impurities in the Grignard route include:

-

Biphenyl: Formed via Wurtz coupling of the Grignard reagent. Control: Use high-quality Mg turnings and control addition rate.

-

Dehydration Products: 3-phenyl-2,5-dihydro-1H-pyrrole.[1] Control: Avoid strong acids during the quench and workup; keep pH > 4.

References

-

Incyte Corporation. (2007).[1] Amido compounds and their use as pharmaceuticals. US Patent 7,304,081 B2. Link

- Citation Context: Describes the synthesis of 1-{[1-(4-Chlorophenyl)cyclopropyl]carbonyl}-3-phenylpyrrolidin-3-ol as a potent 11β-HSD1 inhibitor.

-

Boehringer Ingelheim. (2016).[1] Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.[3] US Patent 9,278,954 B2. Link

- Citation Context: Details the use of the pyrrolidine scaffold in metabolic disease treatments and provides structural activity rel

-

Purdue Pharma. (2015).[1] (-)-(2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one (L)-(+) tartrate salt.[1][4] US Patent Application 20150051253. Link

- Citation Context: Illustrates the analgesic applications of 3-hydroxy-pyrrolidine derivatives and methods for chiral salt resolution.

-

PubChem. (n.d.).[1][5] Compound Summary: 3-Phenylpyrrolidin-3-ol (CAS 49798-31-4).[1] National Center for Biotechnology Information. Link[1]

- Citation Context: Verification of chemical structure, CAS registry number, and physical properties.

Sources

- 1. 3-(1H-pyrrolo[3,2-C]pyridin-2-YL)-1H-indazoles and therapeutic uses thereof - Patent US-10463651-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. International Drug Repurposing Patent Landscaping, Part 3: Chronic Neurodegenerative Diseases 2010–2024 – Drug Repurposing Central [drugrepocentral.scienceopen.com]

- 3. US11365198B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]

- 4. US20150051253A1 - ( ) (2r,3s)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one (l)-(+) tartrate salt, its method of production and use - Google Patents [patents.google.com]

- 5. 3-Phenylpyrrolidine | C10H13N | CID 3146743 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Synthesis of Chiral 3-Aryl-3-Pyrrolidinol Scaffolds: An Application Guide for Medicinal Chemistry

Introduction: The Privileged Status of 3-Aryl-3-Pyrrolidinol Building Blocks in Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules and FDA-approved drugs.[1] When substituted with an aryl group and a hydroxyl moiety at the C3 position, the resulting chiral 3-aryl-3-pyrrolidinol scaffold presents a three-dimensional pharmacophore with significant potential for creating potent and selective therapeutics. The defined stereochemistry at the C3 position is often crucial for specific interactions with biological targets, such as G-protein coupled receptors, ion channels, and enzymes, making the development of robust and stereocontrolled synthetic methods a critical endeavor for drug discovery programs.[2] This technical guide provides an in-depth analysis of key synthetic strategies for accessing these valuable chiral building blocks, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic efforts.

Strategic Approaches to Enantioselective Synthesis

The construction of the chiral quaternary center in 3-aryl-3-pyrrolidinols can be achieved through several strategic approaches. The two most prominent and effective methods are:

-

Asymmetric Arylation of a Prochiral Ketone: This strategy involves the enantioselective addition of an aryl nucleophile to a readily available N-protected 3-pyrrolidinone precursor. The success of this approach hinges on the use of a chiral catalyst or auxiliary to control the facial selectivity of the addition.

-

Stereoselective Reduction of a Prochiral Ketone: This method entails the synthesis of an N-protected 3-aryl-3-oxopyrrolidine intermediate, followed by a diastereoselective or enantioselective reduction of the ketone functionality to install the desired stereochemistry at the hydroxyl-bearing carbon.

This guide will delve into the practical execution of these strategies, providing detailed protocols and exploring the underlying principles that govern their stereochemical outcomes.

Method 1: Asymmetric Arylation of N-Boc-3-Pyrrolidinone

The direct asymmetric addition of an aryl group to a prochiral ketone is an elegant and convergent approach to chiral tertiary alcohols. In the context of 3-aryl-3-pyrrolidinols, the use of organometallic reagents in the presence of a chiral catalyst is a powerful tool.

Conceptual Workflow

The general workflow for this approach involves the in-situ formation of a chiral catalyst complex that coordinates to the N-Boc-3-pyrrolidinone, thereby creating a chiral environment that directs the nucleophilic attack of the aryl Grignard reagent to one of the two enantiotopic faces of the carbonyl group.

Figure 1. Workflow for Asymmetric Arylation.

Detailed Experimental Protocol: Enantioselective Addition of Phenylmagnesium Bromide to N-Boc-3-pyrrolidinone

This protocol is adapted from methodologies developed for the asymmetric addition of Grignard reagents to ketones, employing a chiral ligand to induce enantioselectivity.[3][4][5]

Materials:

-

N-Boc-3-pyrrolidinone

-

Copper(I) iodide (CuI)

-

(R)-(-)-N-Pinap (or a suitable chiral ligand)

-

Phenylmagnesium bromide (PhMgBr, 1.0 M in THF)

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add CuI (3.8 mg, 0.02 mmol) and (R,P)-N-PINAP (11.2 mg, 0.02 mmol). Add a mixture of anhydrous toluene and THF (3:1, 1 mL). Stir the suspension at room temperature for 30 minutes to form the catalyst complex.

-

Reaction Setup: In a separate flame-dried Schlenk flask under argon, dissolve N-Boc-3-pyrrolidinone (73.3 mg, 0.4 mmol) in a mixture of anhydrous toluene and THF (3:1, 1 mL).

-

Asymmetric Addition: Cool the solution of N-Boc-3-pyrrolidinone to 0 °C in an ice bath. To this solution, add the pre-formed catalyst suspension via cannula. Stir the mixture for 10 minutes at 0 °C.

-

Slowly add phenylmagnesium bromide (0.48 mL of a 1.0 M solution in THF, 0.48 mmol) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral N-Boc-3-phenyl-3-pyrrolidinol.

Expected Outcome:

This protocol should yield the desired chiral 3-aryl-3-pyrrolidinol in good yield and high enantiomeric excess. The absolute configuration of the product will depend on the choice of the chiral ligand.

| Parameter | Expected Value |

| Yield | 70-85% |

| Enantiomeric Excess (ee) | >90% |

Mechanistic Rationale: The Role of the Chiral Catalyst

The enantioselectivity of this reaction is governed by the formation of a chiral copper-ligand complex that coordinates to the carbonyl oxygen of the N-Boc-3-pyrrolidinone. This coordination creates a sterically defined environment around the carbonyl group. The chiral ligand effectively blocks one face of the ketone, forcing the incoming aryl Grignard reagent to attack from the less hindered face, leading to the preferential formation of one enantiomer. The bidentate nature and flexibility of the chiral ligand are crucial for effective transfer of chiral information.[4]

Method 2: Stereoselective Reduction of N-Boc-3-Aryl-3-Oxopyrrolidine

Conceptual Workflow

This two-step process first involves a non-chiral arylation of N-Boc-3-pyrrolidinone, followed by the crucial stereoselective reduction of the resulting ketone.

Figure 2. Workflow for Stereoselective Reduction.

Detailed Experimental Protocol: Stereoselective Reduction using a Chiral Borane Reagent

This protocol is based on established methods for the asymmetric reduction of ketones using chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or chiral amino alcohols.[6][7]

Materials:

-

N-Boc-3-phenyl-3-oxopyrrolidine (synthesized separately)

-

(+)-B-Chlorodiisopinocampheylborane ((+)-DIP-Chloride™)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethanolamine

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add a solution of N-Boc-3-phenyl-3-oxopyrrolidine (1.0 g, 3.83 mmol) in anhydrous THF (20 mL).

-

Reduction: Cool the solution to -25 °C using a cryocooler or a dry ice/acetone bath.

-

Slowly add a solution of (+)-DIP-Chloride™ (1.2 equivalents) in anhydrous THF dropwise to the ketone solution over 30 minutes, maintaining the internal temperature below -20 °C.

-

Stir the reaction mixture at -25 °C for 48 hours. Monitor the progress of the reduction by TLC.

-

Work-up: Once the reaction is complete, carefully quench the reaction at -25 °C by the slow addition of methanol (5 mL).

-

Allow the mixture to warm to room temperature and then add diethanolamine (1.5 equivalents) to precipitate the boron byproducts as a white solid.

-

Stir the mixture for 1 hour at room temperature.

-

Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched N-Boc-3-phenyl-3-pyrrolidinol.

Expected Outcome:

The stereoselective reduction should provide the desired chiral alcohol with high diastereoselectivity and enantioselectivity.

| Parameter | Expected Value |

| Yield | 80-95% |

| Enantiomeric Excess (ee) | >95% |

Mechanistic Rationale: The Zimmerman-Traxler Model in Stereoselective Reductions

The stereochemical outcome of the reduction with chiral borane reagents can be rationalized by the Zimmerman-Traxler model. The ketone coordinates to the boron atom of the chiral reagent, forming a six-membered, chair-like transition state. The bulky substituents on the chiral ligand (in this case, the isopinocampheyl groups) create a significant steric bias, forcing the hydride to be delivered to one specific face of the carbonyl group. This directed hydride transfer results in the formation of one enantiomer of the alcohol in high excess.

Conclusion: Empowering Drug Discovery through Advanced Synthesis

The chiral 3-aryl-3-pyrrolidinol scaffold represents a privileged structure in modern drug discovery. The ability to synthesize these building blocks in a stereocontrolled manner is paramount for the development of novel therapeutics with improved efficacy and safety profiles. The detailed protocols and mechanistic insights provided in this guide for both asymmetric arylation and stereoselective reduction strategies offer researchers a solid foundation for accessing these valuable compounds. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific stereoisomer required. By understanding the principles behind these powerful asymmetric transformations, scientists can confidently and efficiently construct the complex chiral molecules that will drive the next generation of medicines.

References

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. [Link][3]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PubMed Central. [Link][4]

-

Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis. [Link][8]

-

Enantioselective Addition of Grignard Reagents to Aldehydes. MDPI. [Link][5]

-

Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry. [Link][9]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. [Link][10]

-

Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines. Organic Chemistry Frontiers. [Link][11]

-

Stereoselective Synthesis of Chiral 3-Aryl-1-alkynes from Bromoallenes and Heterocuprates. ResearchGate. [Link][12]

-

Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry. [Link][14]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link][15]

-

Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides. PubMed Central. [Link][16]

-

Design and synthesis of axially chiral aryl-pyrroloindoles via the strategy of organocatalytic asymmetric (2 + 3) cyclization. PubMed. [Link][17]

-

Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry. [Link][18]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link][6]

-

Highly diastereoselective preparation of chiral NHC-boranes stereogenic at the boron atom. PubMed Central. [Link][7]

-

Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. PubMed. [Link][2]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link][19]

-

Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. [Link][20]

-

Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. ScienceDirect. [Link][21]

-

Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents. [22]

-

Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI. [Link][23]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central. [Link][1]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Scholars Portal Journals. [Link][24]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PubMed Central. [Link][25]

Sources

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Addition of Grignard Reagents to Aldehydes | MDPI [mdpi.com]

- 6. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Highly diastereoselective preparation of chiral NHC-boranes stereogenic at the boron atom - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of axially chiral aryl-pyrroloindoles via the strategy of organocatalytic asymmetric (2 + 3) cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 22. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 23. Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions | MDPI [mdpi.com]

- 24. iris.unife.it [iris.unife.it]

- 25. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reductive Cyclization of Phenylpyrrolidinol Precursors

Introduction: The Strategic Importance of Phenylpyrrolidinols

The phenylpyrrolidinol scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, chiral framework and the presence of key functional groups—a hydroxyl and a phenyl ring—make it an essential building block for a diverse array of biologically active molecules, including potent enzyme inhibitors, receptor antagonists, and antiviral agents. The stereochemistry of the phenyl and hydroxyl substituents on the pyrrolidine ring is often critical for pharmacological activity, necessitating synthetic strategies that offer precise control over the formation of multiple stereocenters.

This comprehensive guide provides an in-depth exploration of reductive cyclization methodologies for the synthesis of phenylpyrrolidinols from their acyclic precursors. We will delve into the underlying principles of these transformations, discuss the critical factors influencing stereochemical outcomes, and provide detailed, field-proven protocols for key methods. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

I. The Precursors: Gateway to the Phenylpyrrolidinol Core

The successful synthesis of phenylpyrrolidinols via reductive cyclization is critically dependent on the efficient preparation of the corresponding acyclic precursors. The two most common classes of precursors are γ-amino ketones and γ-nitro ketones.

Synthesis of γ-Amino Ketone Precursors

γ-Amino ketones are versatile intermediates that can be prepared through several established methods. A particularly effective approach is the asymmetric umpolung reaction of imines with enones, catalyzed by cinchona alkaloid-derived phase-transfer catalysts.[1] This method allows for the direct and highly enantioselective synthesis of chiral γ-amino ketones.[1]

Conceptual Workflow for γ-Amino Ketone Synthesis:

Caption: Asymmetric synthesis of γ-amino ketone precursors.

Synthesis of γ-Nitro Ketone Precursors

The conjugate addition of nitroalkanes to α,β-unsaturated ketones is a robust and widely used method for the synthesis of γ-nitro ketones.[2] This reaction can be efficiently promoted by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2]

II. Diastereoselective Reductive Cyclization of γ-Amino Ketones

The intramolecular reductive amination of γ-amino ketones is a cornerstone for the synthesis of phenylpyrrolidinols. This transformation proceeds through the in-situ formation of a cyclic iminium ion intermediate, which is then reduced to the pyrrolidine ring. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and the nature of the substituents on the precursor.

Mechanism and Stereochemical Control

The diastereoselectivity of the ketone reduction to the corresponding alcohol, followed by cyclization, can be predicted and controlled using established stereochemical models, primarily the Felkin-Anh and Cram-Chelate models.

-

Felkin-Anh Model: In the absence of a chelating group, the incoming hydride nucleophile attacks the carbonyl carbon from the least hindered face, perpendicular to the largest substituent at the α-carbon.[3][4][5] This model is generally applicable for reductions with non-chelating reducing agents like sodium borohydride.

-

Cram-Chelate Model: When the precursor contains a substituent capable of chelating with a metal-containing reducing agent (e.g., those based on Li, Al, or Sm), a cyclic intermediate is formed.[6][7] This chelation locks the conformation of the molecule, directing the hydride attack from a specific face and often leading to a reversal of diastereoselectivity compared to the Felkin-Anh model.[8]

Stereochemical Pathways in Ketone Reduction:

Caption: Control of diastereoselectivity in γ-amino ketone reduction.

Protocol 1: Diastereoselective Reduction of an N-Boc-Protected Phenyl-γ-Amino Ketone

This protocol describes the diastereoselective reduction of an N-Boc-protected γ-amino ketone to either the syn or anti γ-amino alcohol, which can then be cyclized to the corresponding phenylpyrrolidinol.[6]

Table 1: Comparison of Reducing Agents for Diastereoselective Reduction

| Reducing Agent | Control Model | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

| LiAlH(O-t-Bu)₃ in EtOH | Chelation | >95:5 | 80 | [6] |

| NB-Enantride® in THF | Felkin-Anh | 5:95 | 98 | [6] |

Step-by-Step Methodology:

A. Chelation-Controlled Reduction (for anti-product):

-

Dissolve the N-Boc-protected γ-amino ketone (1.0 equiv) in absolute ethanol (EtOH) to a concentration of 0.1 M in a flame-dried, argon-purged round-bottom flask.

-

Cool the solution to -78 °C using an acetone/dry ice bath.

-

Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃, 1.5 equiv) in tetrahydrofuran (THF) dropwise over 15 minutes.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the anti-γ-amino alcohol.

B. Non-Chelation-Controlled Reduction (for syn-product):

-

Follow the same initial setup as in part A, but use anhydrous THF as the solvent.

-

At -78 °C, add NB-Enantride® (a chiral borane reducing agent, 1.5 equiv) dropwise.

-

Stir the reaction at -78 °C for 6 hours.

-

Quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

Proceed with the work-up and purification as described in part A to yield the syn-γ-amino alcohol.

III. Catalytic Asymmetric Reductive Cyclization

For applications requiring high enantiopurity, catalytic asymmetric hydrogenation of γ-amino ketones followed by in-situ or subsequent cyclization is a powerful strategy. Iridium-based catalysts have shown exceptional performance in this regard.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation and Cyclization

This protocol details a highly efficient method for the synthesis of chiral 2-aryl-pyrrolidines through an iridium-catalyzed asymmetric hydrogenation of γ-amino ketones, followed by a stereoselective cyclization.

Reaction Workflow:

Caption: Iridium-catalyzed asymmetric hydrogenation and cyclization.

Step-by-Step Methodology:

-

In a glovebox, charge a high-pressure reactor with the N-protected γ-amino ketone (1.0 equiv), [Ir(cod)Cl]₂ (0.5 mol%), and the chiral ligand (e.g., f-spiroPhos, 1.1 mol%).

-

Add degassed solvent (e.g., methanol) and a base (e.g., Cs₂CO₃, 10 mol%).

-

Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3 cycles).

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 50 atm) and stir at the specified temperature (e.g., 50 °C) for 12-24 hours.

-

After cooling and venting the reactor, concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude γ-amino alcohol in a suitable solvent (e.g., CH₂Cl₂) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Stir the mixture at room temperature until cyclization is complete (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Perform an aqueous work-up and purify the product by flash column chromatography to obtain the enantiopure phenylpyrrolidinol derivative.

IV. Reductive Cyclization of γ-Nitro Ketone Precursors

An alternative and powerful route to pyrrolidinols involves the reductive cyclization of γ-nitro ketones. This one-pot transformation accomplishes both the reduction of the nitro group to an amine and the ketone to a hydroxyl group, followed by spontaneous intramolecular cyclization.

Protocol 3: Catalytic Hydrogenation of a γ-Nitro Ketone

This protocol outlines the synthesis of a substituted pyrrolidinol from a γ-nitro ketone using catalytic hydrogenation.[9]

Step-by-Step Methodology:

-

To a solution of the γ-nitro ketone (1.0 equiv) in methanol (0.2 M) in a hydrogenation vessel, add palladium on carbon (Pd/C, 10 wt. %, 0.1 equiv).

-

Seal the vessel and purge with hydrogen gas (3 cycles).

-

Pressurize the vessel with hydrogen gas (e.g., 5 atm) and stir the reaction mixture vigorously at room temperature for 16 hours.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography or recrystallization to yield the desired phenylpyrrolidinol.

Table 2: Summary of Reductive Cyclization Methods

| Precursor Type | Method | Key Reagents/Catalysts | Stereocontrol | Typical Yields |

| γ-Amino Ketone | Diastereoselective Reduction | LiAlH(O-t-Bu)₃, NB-Enantride® | Substrate/Reagent | 80-98% |

| γ-Amino Ketone | Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / Chiral Ligand, H₂ | Catalyst | High (up to >99% ee) |

| γ-Nitro Ketone | Catalytic Hydrogenation | Pd/C, H₂ | Substrate | Good to Excellent |

V. Conclusion and Future Perspectives

The reductive cyclization of phenylpyrrolidinol precursors is a robust and versatile strategy for accessing this important class of heterocyclic compounds. The choice of precursor and cyclization method allows for a high degree of control over the stereochemical outcome, which is paramount for applications in drug discovery and development. The methodologies presented herein, from diastereoselective reductions to catalytic asymmetric hydrogenations, provide a powerful toolkit for the modern synthetic chemist. Future advancements in this field will likely focus on the development of even more efficient and selective catalysts, broadening the substrate scope, and applying these methods to the synthesis of increasingly complex and biologically relevant molecules.

References

-

Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed. [Link]

-

A Synthetic Protocol for (–)-Ketorolac; Development of Asymmetric Gold(I)-Catalyzed Cyclization of Allyl Alcohol with Pyrrole Ring Core. ResearchGate. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. NIH. [Link]

-

Enantioselective reduction of ketones. Wikipedia. [Link]

-

Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PMC - NIH. [Link]

-

Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications (RSC Publishing). [Link]

-

Diastereoselective ketone reduction Felkin-Anh Transition State. ChemTube3D. [Link]

-

Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]

-

Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. ResearchGate. [Link]

-

Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]

-

Acyclic α‐Nitro Ketones: Synthesis and Reactivity. ResearchGate. [Link]

-

Synthesis of 3,4-Dihydro-2H-pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. PubMed. [Link]

-

The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. University of Rochester. [Link]

-

Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]

-

Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry (RSC Publishing). [Link]

-

One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Organic Chemistry Portal. [Link]

-

9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. PMC - NIH. [Link]

-

Pd-Catalyzed Redox Divergent Coupling of Ketones with Terpenols. ACS Publications. [Link]

-

Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. NIH. [Link]

-

Enantio- and diastereoselective synthesis of γ-amino alcohols. RSC Publishing. [Link]

-

α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles. Organic Chemistry Portal. [Link]

-

Assymetric Induction. MSU chemistry. [Link]

-

Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Organic Chemistry Portal. [Link]

-

Introduction to Stereoselective Organic Synthesis. University of Illinois. [Link]

-

Diastereoselectivity in the Reduction of α-Hydroxyketones. An Experiment for the Chemistry Major Organic Laboratory. ResearchGate. [Link]

-

Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Semantic Scholar. [Link]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

-

Hydroxyl-directed 1,3 Reductions of Ketones. YouTube. [Link]

-

Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. NIH. [Link]

Sources

- 1. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes [organic-chemistry.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assymetric Induction [www2.chemistry.msu.edu]

- 9. Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

Scalable Manufacturing of (-)-3-Phenylpyrrolidin-3-ol: Process Optimization & Control

Executive Summary

(-)-3-Phenylpyrrolidin-3-ol is a critical chiral scaffold in the synthesis of anticholinergic muscarinic antagonists, including glycopyrronium bromide. While various asymmetric catalytic routes exist, they often suffer from high catalyst costs and scalability issues.

This Application Note details a robust, scalable manufacturing route based on the classical resolution of the racemic Grignard product. This approach is favored in GMP environments for its cost-efficiency, reproducibility, and ease of impurity purging.

Key Process Features:

-

Route: Grignard addition to N-Benzyl-3-pyrrolidinone

Classical Resolution -

Scalability: Validated for multi-kilogram batch sizes.

-

Safety: Integrated exotherm control strategies for organometallic addition.

-

Quality: Enantiomeric Excess (ee) > 99.5% via diastereomeric salt crystallization.

Route Strategy & Workflow

The manufacturing strategy is divided into three distinct unit operations. The use of an N-benzyl protecting group is strategic: it stabilizes the amine during the Grignard reaction, facilitates crystalline salt formation during resolution, and is cleanly removed via catalytic hydrogenation.

Process Workflow Diagram

Figure 1: End-to-end process flow for the synthesis of (-)-3-Phenylpyrrolidin-3-ol.

Detailed Protocols

Protocol A: Synthesis of (±)-1-Benzyl-3-phenylpyrrolidin-3-ol

Objective: Safe execution of the exothermic Grignard addition on a kilogram scale.

Reagents:

-

1-Benzyl-3-pyrrolidinone (1.0 equiv)

-

Phenylmagnesium bromide (PhMgBr), 3.0 M in Et2O or THF (1.2 equiv)

-

Tetrahydrofuran (THF), Anhydrous (10 vol)

-

Ammonium Chloride (sat. aq.)

Safety Critical Control Points (SCCP):

-

Exotherm: The addition of PhMgBr is highly exothermic. Reactor jacket temperature must be actively managed.

-

Water Sensitivity: System must be inerted (N2/Ar). Moisture content < 0.05% w/w.

Step-by-Step Methodology:

-

Setup: Charge a dry, inerted reactor with 1-Benzyl-3-pyrrolidinone and anhydrous THF (5 vol). Cool the solution to -10°C .

-

Addition: Charge PhMgBr solution into a header tank. Add dropwise to the reactor, maintaining internal temperature below 0°C .

-

Note: Fast addition leads to impurity formation (ring opening or enolization).

-

-

Reaction: Agitate at 0°C for 2 hours, then allow to warm to 20°C over 1 hour. Monitor by HPLC (Target: < 1.0% SM).

-

Quench: Cool mixture to 0°C. Slowly add saturated NH4Cl solution (5 vol).

-

Caution: Violent gas evolution and precipitation of Mg salts.

-

-

Workup: Extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with brine. Dry over Na2SO4 and concentrate under vacuum.

-

Yield: Expect 85-92% of crude racemic oil.

Protocol B: Optical Resolution to (-)-Enantiomer

Objective: Isolation of the (-)-enantiomer using Di-p-toluoyl-L-tartaric acid (L-DTTA). Rationale: While L-Tartaric acid is cheaper, L-DTTA often provides sharper solubility curves for phenyl-substituted amines, resulting in higher initial ee.

Reagents:

-

(±)-1-Benzyl-3-phenylpyrrolidin-3-ol (Crude from Protocol A)

-

(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 equiv)

-

Solvent System: Ethanol / Methyl Ethyl Ketone (MEK) (Ratio optimized to 1:4)

Step-by-Step Methodology:

-

Salt Formation: Dissolve the racemic amino-alcohol in MEK (8 vol) at 60°C.

-

Acid Addition: Add a solution of L-DTTA in Ethanol (2 vol) warm.

-

Crystallization: Cool the mixture slowly (ramp rate: 5°C/hour) to 0°C. Stir for 4 hours at 0°C.

-

Filtration: Filter the white precipitate. This is the crude diastereomeric salt .

-

Recrystallization (Critical for >99% ee):

-

Resuspend the salt in refluxing Ethanol (5 vol).

-

Cool to ambient temperature and filter.

-

In-Process Control (IPC): Check optical rotation or Chiral HPLC. Target ee > 99%.

-

-

Free Basing: Suspend the purified salt in DCM and treat with 1M NaOH until pH > 12. Separate phases, dry organic layer, and concentrate.[1]

Data Summary: Resolution Efficiency

| Parameter | Crude Salt | Recrystallized Salt | Free Base |

| Yield (Theoretical) | 85% | 75% | 98% |

| Enantiomeric Excess (ee) | 88-92% | > 99.5% | > 99.5% |

| Appearance | Off-white solid | White needles | Viscous Oil / Low melting solid |

Protocol C: Hydrogenolysis (Debenzylation)

Objective: Removal of the benzyl group to yield the final API intermediate.

Step-by-Step Methodology:

-

Loading: Dissolve (-)-1-Benzyl-3-phenylpyrrolidin-3-ol in Methanol (10 vol).

-

Catalyst: Add 10% Pd/C (50% wet, 5 wt% loading).

-

Hydrogenation: Pressurize reactor with H2 (3-5 bar) at 40°C. Agitate for 6-12 hours.

-

Filtration: Filter catalyst through Celite bed (Safety: Keep wet to prevent pyrophoric ignition).

-

Isolation: Concentrate filtrate to yield (-)-3-Phenylpyrrolidin-3-ol. Recrystallize from Isopropanol/Heptane if necessary.

Process Safety & Control Logic

The following diagram illustrates the safety control loop required for the critical Grignard step.

Figure 2: Automated dosing control logic to prevent thermal runaway during Grignard addition.

Analytical Controls

To ensure "Trustworthiness" and "Self-Validation," the following analytical methods must be established before starting the campaign.

-

Chiral HPLC Method:

-

Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Retention Times: Verify using racemate standard. The (-)-isomer typically elutes first or second depending on the specific column chemistry (validate with optical rotation).

-

-

Residual Solvent Analysis (GC-HS):

-

Critical to monitor THF levels after Step 1 and Methanol after Step 3.

-

References

-

Process Chemistry of Glycopyrrolate

- U.S. Patent 8,008,513. (2011). "Process for the preparation of glycopyrrolate.

-

Grignard Safety & Scale-up

-

Enantiomeric Resolution of Pyrrolidines

- Tetrahedron: Asymmetry. 2005, 16(18), 3084-3089.

-

Alternative Asymmetric Routes (Background)

- J. Am. Chem. Soc. 2018, 140, 48, 16758–16766.

Sources

- 1. mdpi.com [mdpi.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting low yields in Grignard reactions with pyrrolidinones

Welcome to the technical support center for troubleshooting Grignard reactions involving pyrrolidinone substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these powerful but sensitive carbon-carbon bond-forming reactions. Here, we will dissect common problems leading to low yields and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with an N-substituted pyrrolidinone is resulting in a very low yield of the desired tertiary alcohol. What are the most likely causes?

Low yields in Grignard reactions with pyrrolidinones can stem from several factors, often related to the inherent reactivity of both the Grignard reagent and the lactam substrate. The most common culprits include:

-

Issues with the Grignard Reagent:

-

Inaccurate Concentration: The actual molarity of the Grignard reagent may be lower than assumed, leading to incorrect stoichiometry.[1]

-

Degradation: Grignard reagents are highly sensitive to moisture and air.[2] Exposure to atmospheric water or oxygen will quench the reagent, reducing the amount available for the reaction.[3][4]

-

-

Suboptimal Reaction Conditions:

-

Competing Side Reactions:

-

Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the pyrrolidinone to form an enolate, which is unreactive toward further nucleophilic attack.[1] This is especially prevalent with sterically hindered Grignard reagents.

-

N-Acyliminium Ion Formation: Pyrrolidinones can form highly reactive N-acyliminium ions, which can undergo various side reactions.

-

Q2: I suspect my Grignard reagent has degraded. How can I determine its active concentration?

It is crucial to determine the exact concentration of your Grignard reagent before use, a process known as titration.[1] This ensures accurate stoichiometry in your reaction. Several methods are available, with iodine titration being a common and reliable choice.[6]

Protocol: Titration of Grignard Reagent with Iodine [1]

-

Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known weight of iodine (I₂) in anhydrous tetrahydrofuran (THF). Add a small amount of lithium chloride (LiCl) to aid in the titration.[7]

-

Cooling: Cool the iodine solution to 0 °C in an ice bath.

-

Titration: Slowly add the Grignard reagent dropwise from a syringe to the stirred iodine solution. The brown color of the iodine will fade as it reacts with the Grignard reagent.

-

Endpoint: The endpoint is reached when the brown color disappears and the solution becomes colorless. Record the volume of the Grignard reagent added.

-

Calculation: The molarity of the Grignard reagent can be calculated based on the 1:1 stoichiometry with iodine. It is advisable to perform the titration in triplicate for accuracy.

Other common titration methods include using diphenylacetic acid or salicylaldehyde phenylhydrazone as indicators.[8]

Q3: My reaction is returning a significant amount of unreacted starting material. What could be causing this?

The recovery of starting material often points to two primary issues: enolization of the pyrrolidinone or insufficient active Grignard reagent.

As strong bases, Grignard reagents can deprotonate the α-carbon of the pyrrolidinone, forming a magnesium enolate.[1] This enolate is then quenched back to the starting material during the aqueous workup. This side reaction is more pronounced with bulky Grignard reagents and sterically hindered pyrrolidinones.

To mitigate enolization:

-

Use a less sterically hindered Grignard reagent if possible. [1]

-

Lower the reaction temperature: Enolization is often more favorable at higher temperatures. Performing the addition at low temperatures (e.g., -78 °C to 0 °C) can favor the desired nucleophilic addition.

-

Consider using a different organometallic reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents and may reduce the extent of enolization.

Q4: I'm observing the formation of multiple unexpected byproducts. What are the likely side reactions with pyrrolidinones?

Besides enolization, Grignard reactions with pyrrolidinones can be complicated by the formation of an N-acyliminium ion intermediate. This electrophilic species can undergo further reactions, leading to a complex product mixture.

The initial addition of the Grignard reagent to the carbonyl group of the pyrrolidinone forms a hemiaminal alkoxide. This intermediate can eliminate a magnesium-containing leaving group to generate a highly reactive N-acyliminium ion. This ion can then be attacked by a second equivalent of the Grignard reagent or participate in other side reactions.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during Grignard reactions with pyrrolidinones.

Problem 1: Reaction Fails to Initiate or Proceeds Very Slowly

| Possible Cause | Explanation | Recommended Solution |

| Poor Quality Magnesium | The surface of the magnesium turnings is coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[9] | Activate the Magnesium: Mechanically crush the magnesium turnings to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activating agent.[9] |

| Presence of Water | Grignard reagents are extremely reactive towards water.[10] Even trace amounts of moisture in the glassware or solvent will quench the reagent.[4][11] | Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere.[5] Use freshly opened anhydrous solvents or solvents that have been properly dried. |

| Unreactive Organic Halide | The reactivity of organic halides follows the trend I > Br > Cl >> F.[1] | If using an alkyl chloride, consider converting it to the more reactive bromide or iodide.[5] |

Problem 2: Low Yield of the Desired Product with Multiple Byproducts

| Possible Cause | Explanation | Recommended Solution |

| Enolization | The Grignard reagent acts as a base, deprotonating the α-position of the pyrrolidinone.[1] | Lower the Reaction Temperature: Conduct the addition at a lower temperature (-78 °C to 0 °C) to favor nucleophilic addition. Use a Less Bulky Grignard Reagent: If possible, switch to a less sterically demanding Grignard reagent.[1] |

| Double Addition/Over-reaction | The initially formed ketone intermediate is more reactive than the starting ester, leading to a second addition of the Grignard reagent.[12] While pyrrolidinones are amides, a similar over-reaction can occur via the N-acyliminium ion. | Controlled Addition: Add the Grignard reagent slowly and at a low temperature to maintain a low concentration of the reagent in the reaction mixture. Use a Chelating Amide: For some applications, converting the carboxylic acid to a Weinreb amide can prevent double addition by forming a stable chelated intermediate.[13] |

| Incorrect Stoichiometry | An inaccurate concentration of the Grignard reagent can lead to an excess or deficit, affecting the yield.[1] | Titrate the Grignard Reagent: Always determine the molarity of your Grignard reagent before use.[1] |

Experimental Protocols

General Anhydrous Reaction Setup

-

Glassware Preparation: All glassware should be thoroughly cleaned and then oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum. Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas (nitrogen or argon).[5]

-

Solvent Preparation: Use anhydrous solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are common choices as they are not acidic and can be effectively dried.[4]

-

Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent the ingress of atmospheric moisture and oxygen.

Activation of Magnesium Turnings

-

Mechanical Activation: In a dry flask, place the magnesium turnings and a magnetic stir bar. Stir vigorously under an inert atmosphere for several hours to mechanically abrade the oxide layer.

-

Chemical Activation: To the flask containing magnesium turnings under an inert atmosphere, add a small crystal of iodine. The iodine will sublime and react with the magnesium surface. Alternatively, add a few drops of 1,2-dibromoethane. The observation of ethylene bubbling indicates the activation is successful.[9]

References

-

Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]

-

Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

-

jOeCHEM. (2021). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). Retrieved from [Link]

-

Reddit. (2019). How dangerous is actually adding water to Grignard reagent?. Retrieved from [Link]

-

ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. Retrieved from [Link]

-

Brainly. (2024). What are the errors associated with a Grignard reaction?. Retrieved from [Link]

-

Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses.... Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

ResearchGate. (2010). Acylation of Grignard Reagents Mediated by N-Methylpyrrolidone: A Remarkable Selectivity for the Synthesis of Ketones. Retrieved from [Link]

-